molecular formula C19H26N6O B2865584 cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049477-70-4

cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2865584
CAS No.: 1049477-70-4
M. Wt: 354.458
InChI Key: SUNARHVIRNNKFL-UHFFFAOYSA-N
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Description

Cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a piperazine-based compound featuring a cyclohexyl methanone group at the 1-position of the piperazine ring and a 1-phenyl-1H-tetrazole-5-ylmethyl substituent at the 4-position. Its synthesis likely involves palladium-catalyzed coupling reactions or nucleophilic substitutions, as inferred from related piperazine-tetrazole derivatives described in the literature .

Properties

IUPAC Name

cyclohexyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c26-19(16-7-3-1-4-8-16)24-13-11-23(12-14-24)15-18-20-21-22-25(18)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNARHVIRNNKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cycloaddition of azides with nitriles under mild conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate electrophiles . The final step usually involves the coupling of the cyclohexyl group to the piperazine-tetrazole intermediate, often through a carbonylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Reactivity of the Tetrazole Ring

The 1-phenyl-1H-tetrazole-5-yl group is susceptible to electrophilic substitution and alkylation due to its electron-rich aromatic system.

Reaction Type Conditions Outcome Reference
Alkylation Alkyl halides, K₂CO₃, acetoneSubstitution at the sulfur atom (if present) or N-alkylation on the tetrazole ring.
Oxidation H₂O₂, acidic/neutral mediaFormation of tetrazole oxides, though stability varies with substituents.
Coordination Metal ions (e.g., Zn²⁺, Cu²⁺)Chelation via nitrogen atoms, forming metal complexes.

Key Findings :

  • Tetrazole derivatives are stable under mild acidic conditions but prone to ring-opening under strong bases or prolonged heating .

  • The phenyl substituent at N1 enhances steric hindrance, limiting electrophilic attack at the C5 position .

Piperazine Modifications

The piperazine ring undergoes nucleophilic substitution and acylation, influenced by the electron-donating methylene group from the tetrazole side chain.

Reaction Type Conditions Outcome Reference
Acylation Chloroacetyl chloride, TEA, THFSubstitution at the piperazine nitrogen, forming amide bonds.
Alkylation Alkyl halides, DMF, 60–80°CQuaternary ammonium salt formation, enhancing water solubility.
Deprotonation Strong bases (e.g., NaOH)Dealkylation or ring-opening under extreme conditions.

Key Findings :

  • The tetrazole’s methylene linker (–CH₂–) reduces steric hindrance, enabling efficient acylation at the piperazine nitrogen .

  • Piperazine derivatives show poor stability in mouse liver microsomes, suggesting susceptibility to metabolic oxidation .

Methanone and Cyclohexyl Group Reactivity

The cyclohexyl-methanone moiety participates in ketone-specific reactions and cyclohexyl ring modifications.

Reaction Type Conditions Outcome Reference
Nucleophilic Addition Grignard reagents, anhydrous etherFormation of tertiary alcohols at the ketone carbonyl.
Reduction NaBH₄, MeOHConversion to cyclohexyl-piperazinyl methanol.
Cyclohexyl Oxidation KMnO₄, H⁺Epoxidation or hydroxylation of the cyclohexane ring.

Key Findings :

  • The methanone group’s electron-withdrawing effect stabilizes adjacent carbocations during nucleophilic attacks.

  • Cyclohexyl substituents resist ring-opening under standard conditions but undergo oxidation with strong agents .

Stability and Degradation Pathways

Condition Effect Mechanism Reference
Acidic Hydrolysis Partial decomposition of tetrazole ring at pH < 3.Protonation followed by ring-opening.
Thermal Stress Degradation above 200°C, releasing CO and phenyl radicals.Radical-mediated decomposition.
UV Exposure Photooxidation of the tetrazole ring to form nitroso intermediates.Radical chain reaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

a) Sulfonyl vs. Methanone Substituents
  • Compound 7a–x (): These derivatives feature a sulfonylphenyl group at the piperazine 4-position and a tetrazole-thioether side chain. This difference may influence pharmacokinetic properties, such as solubility and membrane permeability.
  • For example, [4-(3-benzyl-1,2,4-thiadiazol-5-yl)-2-methyl-piperazin-1-yl]-cyclohexyl-methanone () shares the cyclohexyl methanone motif but replaces the tetrazole with a thiadiazole ring, altering electronic properties and binding affinities .
b) Heterocyclic Modifications
  • Tetrazole vs. Thiadiazole : The 1-phenyl-1H-tetrazole-5-yl group in the target compound provides a planar, electron-deficient aromatic system, favoring interactions with cationic or π-π stacking regions in biological targets. In contrast, thiadiazole-containing analogs (e.g., ) introduce sulfur atoms, which may enhance metabolic stability or modulate redox activity .
  • Aminophenyl Derivatives (): Compounds like (4-(4-aminophenyl)piperazin-1-yl)(cyclohexyl)methanone feature an aniline group instead of tetrazole.

Structural and Pharmacokinetic Comparison Table

Feature Target Compound Compound 7a–x () Thiadiazole Analog () Aminophenyl Derivative ()
Piperazine 1-Substituent Cyclohexyl methanone Substituted phenylsulfonyl Cyclohexyl methanone Cyclohexyl methanone
Piperazine 4-Substituent 1-Phenyl-1H-tetrazol-5-ylmethyl Tetrazole-thioether 3-Benzyl-1,2,4-thiadiazol-5-yl 4-Aminophenyl
Key Heterocycle Tetrazole (electron-deficient) Tetrazole-thioether Thiadiazole (sulfur-containing) None (aniline group)
Lipophilicity High (cyclohexyl group) Moderate (sulfonyl group) High (benzyl + cyclohexyl) Moderate (aniline)
Potential Bioactivity Antiproliferative, CNS-targeting (infer.) Antiproliferative Unknown (structural similarity to kinase inhibitors) Anti-cholinesterase, neuroprotective

Biological Activity

Cyclohexyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula C18H26N6C_{18}H_{26}N_6 and a molecular weight of 342.45 g/mol. The structure consists of a cyclohexyl group attached to a piperazine ring, which is further substituted with a tetrazole moiety. The synthesis typically involves several steps:

  • Formation of the Tetrazole Ring : This can be achieved through the reaction of appropriate nitriles with sodium azide.
  • Piperazine Substitution : The cyclohexyl group is introduced via nucleophilic substitution.
  • Final Amidation : The product is finalized through reactions with acyl chlorides.

Antimicrobial Properties

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds have strong antifungal effects against strains such as Candida albicans and Candida glabrata . The presence of the tetrazole ring is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
4-Phenyl-tetrazoleC. albicans, E. coli
Cyclohexyl-tetrazoleC. glabrata, P. aeruginosa
1-Cyclohexyl-4-(1H-tetrazol-5-yl)methyl-piperazineBroad-spectrum activity

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular processes.
  • Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Antifungal Mechanisms : Similar compounds have been shown to disrupt cell membrane integrity and inhibit ergosterol synthesis, vital for fungal cell viability .

Case Studies

A notable study highlighted the efficacy of related tetrazole derivatives in treating infections caused by fluconazole-resistant strains of fungi. In vitro assays revealed that these compounds not only inhibited growth but also demonstrated synergistic effects when combined with traditional antifungals .

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicity profiles of these compounds. Research indicates that certain tetrazole derivatives exhibit low toxicity in mammalian cell lines, making them promising candidates for further development in therapeutic applications .

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